molecular formula C8H13N B13140588 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine

2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine

Cat. No.: B13140588
M. Wt: 123.20 g/mol
InChI Key: TXKGXBLVMXQSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is an organic compound featuring a cyclopentadienyl ring attached to an N-methylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine typically involves the reaction of cyclopentadiene with N-methylethanamine under specific conditions. One common method involves the use of a base to deprotonate the cyclopentadiene, followed by nucleophilic attack on the N-methylethanamine. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadienyl ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is unique due to its combination of a cyclopentadienyl ring and an N-methylethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2-cyclopenta-2,4-dien-1-yl-N-methylethanamine

InChI

InChI=1S/C8H13N/c1-9-7-6-8-4-2-3-5-8/h2-5,8-9H,6-7H2,1H3

InChI Key

TXKGXBLVMXQSFO-UHFFFAOYSA-N

Canonical SMILES

CNCCC1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.